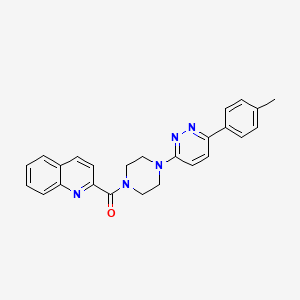

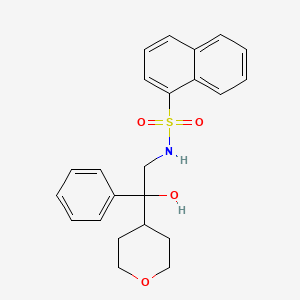

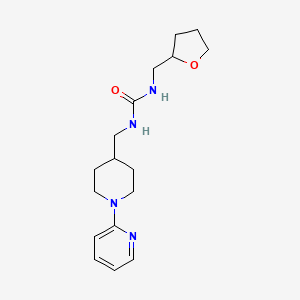

3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinolinone derivatives. It has been extensively studied for its potential applications in various fields of scientific research.

Applications De Recherche Scientifique

Synthesis and Photoelectricity

A novel 8-hydroxyquinoline derivative ligand containing a thiophene group and its corresponding zinc complex were synthesized. This complex exhibited yellow light emission when used in organic light-emitting diodes (OLEDs), highlighting its potential application in photoelectric devices (Tang Yin-min et al., 2014).

Novel Synthesis Approaches

An eco-friendly protocol for synthesizing novel derivatives involving 4-hydroxy-1-methylquinolin-2(1H)-one demonstrates the compound's versatility in generating environmentally benign products with potential for diverse applications (Maruti B. Yadav et al., 2020).

Magnetic and Luminescence Properties

Dinuclear Dy(III) complexes synthesized using different β-diketonate coligands exhibit varying magnetic relaxation behaviors, indicating the impact of chemical environments on magnetic properties. Such complexes could find applications in magnetic storage and quantum computing (Wen-Min Wang et al., 2016).

Photophysical and Theoretical Studies

The synthesis of dihydroquinazolinone derivatives showed significant changes in photophysical properties depending on solvent polarity, offering insights into their application in photophysical studies and the design of fluorescent materials (M. Pannipara et al., 2017).

Charge Transfer Materials

Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives aimed at improving charge transfer properties suggest potential applications in organic electronics, such as in OLEDs and solar cells (A. Irfan, 2014).

Antibacterial Activity

The synthesis and evaluation of certain quinazolin-4-one derivatives exhibited significant antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).

Electroluminescent Materials

Amorphous 2,3-disubstituted thiophenes containing peripheral triarylamine moieties have been synthesized and characterized for their electroluminescent properties, indicating their utility in light-emitting devices (Y. Su et al., 2002).

Propriétés

IUPAC Name |

3-hydroxy-2-thiophen-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO2S/c15-14(16,17)7-3-4-8-9(6-7)18-11(13(20)12(8)19)10-2-1-5-21-10/h1-6,20H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBOFCBKNISZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=O)C3=C(N2)C=C(C=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)